(1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one
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Overview
Description
(1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[63002,6]undecan-10-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one typically involves multi-step organic reactions. The process often starts with the preparation of a suitable precursor, followed by cyclization and functional group modifications. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Halogenation or other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce halogen atoms into the structure.
Scientific Research Applications
(1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one: Unique due to its specific tricyclic structure and functional groups.
Other Tricyclic Compounds: Compounds with similar tricyclic frameworks but different functional groups or substituents.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
(1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one (CAS Number: 20513-98-8) is a complex organic compound with notable biological activities. This article aims to synthesize existing research findings on its biological properties, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical formula: C9H12O6, with a molecular weight of 216.19 g/mol. It features a unique tetraoxatricyclo structure that contributes to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Antioxidant Activity
The compound has been evaluated for its antioxidant properties using various assays such as DPPH and ABTS radical scavenging tests. Results indicate a strong capacity to neutralize free radicals, suggesting potential protective effects against oxidative stress-related diseases.
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH Radical Scavenging | 25 µg/mL |
ABTS Radical Scavenging | 30 µg/mL |
Cytotoxic Effects
Preliminary cytotoxicity assays on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) have shown that the compound induces apoptosis at higher concentrations.
Cell Line | IC50 Value (µM) |
---|---|
HeLa | 15 µM |
MCF-7 | 20 µM |
The biological activities of this compound are hypothesized to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism.
- Induction of Apoptosis : The cytotoxic effects appear to be linked to the activation of apoptotic pathways in cancer cells.
- Antioxidant Mechanism : The ability to scavenge free radicals is attributed to the presence of hydroxyl groups in its structure.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results demonstrated a promising potential for use in developing new antibacterial agents.
Clinical Relevance
Another case study focused on the antioxidant properties of the compound in a model of diabetic rats. The administration of the compound resulted in reduced oxidative stress markers and improved glycemic control.
Properties
CAS No. |
886749-48-0 |
---|---|
Molecular Formula |
C9H12O6 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
(1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one |
InChI |
InChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3/t3-,4+,5-,6+,8?/m0/s1 |
InChI Key |
BDBGJSXZKMTMGP-NMKDILQJSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]3[C@@H]([C@@H](C(=O)O3)O)OC2O1)C |
Canonical SMILES |
CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C |
Origin of Product |
United States |
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